molecular formula C33H40O20 B1246697 Kaempferol 3-gentiobioside-7-rhamnoside

Kaempferol 3-gentiobioside-7-rhamnoside

Cat. No.: B1246697
M. Wt: 756.7 g/mol
InChI Key: QFSDWLPMRWDFID-CSNYLUTCSA-N
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Description

Kaempferol 3-gentiobioside-7-rhamnoside (CAS: 173740-43-7) is a specific flavonol bis-glycoside with the molecular formula C33H40O20 and an average molecular weight of 756.66 g/mol . This compound belongs to the class of flavonoid-7-O-glycosides, characterized by a flavonoid structure O-glycosidically linked to a carbohydrate moiety at the C7-position . It features a gentiobioside (a disaccharide of two glucose molecules) at the 3-position and a rhamnose moiety at the 7-position of the kaempferol aglycone backbone . This compound is of significant research value in plant biology. Evidence from Arabidopsis thaliana studies indicates that the closely related kaempferol 3-O-rhamnoside-7-O-rhamnoside acts as an endogenous inhibitor of polar auxin transport (PAT) in shoots . The level of this specific flavonol glycoside was negatively correlated with basipetal auxin transport, suggesting that such flavonol derivatives are key bioactive molecules modulating plant growth and development . This highlights the critical role of specific glycosylated flavonoids as potential regulators of fundamental physiological processes. As a specialized flavonoid glycoside, it also serves as a potential biomarker. The compound has been found in common pea ( Pisum sativum ), indicating its presence and potential functional role in various plant species . Researchers utilize this compound to explore complex flavonoid biosynthesis pathways, glycosylation patterns, and their broader impacts on plant physiology, offering insights into metabolic engineering and plant development studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C33H40O20

Molecular Weight

756.7 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C33H40O20/c1-10-19(37)23(41)27(45)32(48-10)49-13-6-14(36)18-15(7-13)50-29(11-2-4-12(35)5-3-11)30(22(18)40)53-33-28(46)25(43)21(39)17(52-33)9-47-31-26(44)24(42)20(38)16(8-34)51-31/h2-7,10,16-17,19-21,23-28,31-39,41-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,28+,31+,32-,33-/m0/s1

InChI Key

QFSDWLPMRWDFID-CSNYLUTCSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)C6=CC=C(C=C6)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)C6=CC=C(C=C6)O)O)O)O)O

Origin of Product

United States

Scientific Research Applications

Anticancer Properties

Kaempferol and its derivatives, including kaempferol 3-gentiobioside-7-rhamnoside, have been extensively studied for their anticancer effects. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines and induce apoptosis.

  • Mechanisms of Action :
    • Kaempferol has been shown to activate apoptosis pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins in breast cancer cells (MCF-7) .
    • It also inhibits epithelial-mesenchymal transition (EMT), which is crucial for cancer metastasis, by regulating the expression of EMT-related genes such as N-cadherin and Snail .
    • In ovarian cancer models, kaempferol reduces VEGF expression, thereby inhibiting angiogenesis and tumor growth .
  • Case Studies :
    • A study demonstrated that kaempferol 3-gentiobioside significantly reduced cell viability in ovarian cancer cell lines through anti-angiogenic mechanisms .
    • Another investigation highlighted its role in inducing autophagy-mediated cell death in breast cancer cells .

Antioxidant Activity

Kaempferol derivatives are recognized for their antioxidant properties, which help protect cells from oxidative stress. This activity is vital in preventing chronic diseases associated with oxidative damage.

  • Research Findings :
    • Kaempferol has been shown to scavenge free radicals effectively, thereby reducing oxidative stress markers in various experimental models .
    • The compound's antioxidant capacity is attributed to its ability to modulate signaling pathways involved in oxidative stress responses .

Anti-inflammatory Effects

The anti-inflammatory potential of kaempferol and its glycosides has been documented in several studies. These compounds can inhibit inflammatory mediators and pathways.

  • Mechanisms :
    • Kaempferol inhibits the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are involved in the inflammatory response .
    • It also modulates NF-kB signaling pathways, leading to reduced inflammation in various models .

Cardioprotective Effects

Emerging evidence suggests that kaempferol derivatives may offer cardioprotective benefits by improving endothelial function and reducing cardiovascular risk factors.

  • Clinical Insights :
    • Studies indicate that kaempferol can lower blood pressure and improve lipid profiles in animal models .
    • Its ability to enhance nitric oxide production contributes to vascular health .

Neuroprotective Effects

Research into the neuroprotective properties of kaempferol has revealed its potential benefits for cognitive health.

  • Findings :
    • Kaempferol can protect neuronal cells from apoptosis induced by oxidative stress and inflammation .
    • Studies suggest it may enhance cognitive function by modulating neuroinflammatory pathways .

Nutritional Applications

As a dietary component found in numerous fruits and vegetables, kaempferol contributes to health benefits associated with plant-based diets.

  • Dietary Sources :
    • Significant sources include broccoli, kale, tea, and various fruits like apples and strawberries .

Data Table: Summary of Key Applications

ApplicationMechanism of ActionKey Findings
AnticancerInduces apoptosis; inhibits EMTReduces cell viability; inhibits tumor growth
AntioxidantScavenges free radicalsLowers oxidative stress markers
Anti-inflammatoryInhibits pro-inflammatory cytokinesReduces inflammation through NF-kB modulation
CardioprotectiveImproves endothelial function; lowers blood pressureEnhances vascular health
NeuroprotectiveProtects neurons from oxidative stressPotential cognitive enhancement
NutritionalFound in various fruits and vegetablesContributes to health benefits of plant-based diets

Comparison with Similar Compounds

Structural Variations and Glycosylation Patterns

The biological activity of flavonol glycosides is heavily influenced by glycosylation patterns. Below is a comparative analysis of kaempferol 3-gentiobioside-7-rhamnoside and related compounds:

Compound Name Glycosylation Positions Sugar Moieties Molecular Formula Exact Mass (Da) Key Sources Biological Activities References
This compound 3-O, 7-O Gentiobiose (Glc-β(1→6)-Glc), Rha C₃₃H₄₀O₂₁ 755.2058 S. androgynus, QTMJ tea Antioxidant, potential anticancer
Kaempferitrin (Kaempferol 3,7-di-O-α-rhamnoside) 3-O, 7-O Rha, Rha C₂₇H₃₀O₁₄ 578.1584 Asplenium trichomanes (fern) Neuroprotection, antioxidant
Kaempferol 3-O-arabinoside-7-O-rhamnoside 3-O, 7-O Arabinose, Rha C₂₆H₂₈O₁₄ 564.1427 A. trichomanes Antioxidant, structural characterization
Kaempferol 3-O-sophoroside-7-O-glucoside 3-O, 7-O Sophorose (Glc-β(1→2)-Glc), Glc C₂₇H₃₀O₁₇ 626.1480 Brassica rapa (turnip) Antioxidant, dietary phenolic compound
Kaempferol 3-O-(6′′-O-acetyl)glucoside-7-O-rhamnoside 3-O, 7-O Acetylated Glc, Rha C₂₉H₃₂O₁₆ 636.1690 Woodwardia unigemmata Interaction with serum albumin
Kaempferol 7-O-α-rhamnoside 7-O Rha C₂₁H₂₀O₁₀ 432.1056 Panax notoginseng (ginseng) Antioxidant, anti-inflammatory
Kaempferol 3-O-rhamnoside-7-O-rhamnoside 3-O, 7-O Rha, Rha C₂₇H₃₀O₁₄ 578.1584 Arabidopsis thaliana Inhibition of polar auxin transport

Key Research Findings and Functional Differences

  • Kaempferol 3-O-sophoroside-7-O-glucoside in turnip leaves shows synergistic antioxidant effects with phenolic acids, contributing to dietary health benefits ().
  • Role in Plant Physiology: Kaempferol 3-O-rhamnoside-7-O-rhamnoside in Arabidopsis inhibits polar auxin transport (PAT), influencing shoot elongation and root development ().
  • Metabolic Stability: Acetylated derivatives like kaempferol 3-O-(6′′-O-acetyl)glucoside-7-O-rhamnoside exhibit enhanced stability in biological matrices, facilitating interactions with proteins such as bovine serum albumin ().
  • Bioavailability: Monoglycosides (e.g., kaempferol 7-O-rhamnoside) are more readily absorbed in the human gastrointestinal tract compared to diglycosides, which require enzymatic hydrolysis for bioavailability ().

Q & A

Q. How is Kaempferol 3-gentiobioside-7-rhamnoside structurally characterized in academic research?

Methodological Answer: Structural elucidation involves a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS). For glycosylation pattern determination:

  • ¹H/¹³C NMR : Identifies sugar moieties (e.g., gentiobioside vs. glucoside) by analyzing anomeric proton signals (δ 4.5–5.5 ppm) and glycosidic linkage patterns .
  • HR-MS : Confirms molecular weight (e.g., C₃₃H₄₀O₂₀, MW 756.67) and fragmentation patterns to differentiate positional isomers (e.g., 3- vs. 7-glycosylation) .
  • Comparative analysis : Cross-referencing with databases like LMSD (Lipid Maps Structure Database) for flavonoid glycosides .

Q. What protocols ensure the purity of this compound for experimental use?

Methodological Answer: Purity validation typically employs:

  • HPLC-DAD/UV : Uses C18 columns with mobile phases (e.g., acetonitrile/0.1% formic acid) to resolve peaks at 265–370 nm (flavonoid absorption range). Purity ≥98% is standard for reference materials .
  • 1H-NMR : Detects residual solvents (e.g., DMSO) or impurities via integration of non-target proton signals .
  • Water content testing : Karl Fischer titration for hygroscopic samples, critical for stability in long-term storage .

Q. What storage conditions are recommended to maintain the stability of this compound?

Methodological Answer:

  • Short-term : Store at 15–25°C in airtight, light-protected containers with desiccants to prevent hydrolysis of glycosidic bonds .
  • Long-term : Freeze at -20°C (powder) or -80°C (solution in DMSO/PEG300) to avoid enzymatic or oxidative degradation .
  • Stability monitoring : Periodic HPLC reanalysis every 6–12 months to detect degradation products .

Advanced Research Questions

Q. How can researchers investigate the biosynthetic pathway of this compound in plants?

Methodological Answer:

  • Gene coexpression analysis : Use transcriptomic databases (e.g., ATTED-II) to identify glycosyltransferases (UGTs) correlated with flavonoid biosynthesis .
  • Enzyme functional assays : Recombinant UGTs (e.g., UGT89C1) are tested with kaempferol aglycone and UDP-sugars (rhamnose, glucose) to confirm regioselectivity (e.g., 7-O-rhamnosylation) .
  • Mutant validation : Compare metabolite profiles of wild-type and UGT-knockout plants via LC-MS to confirm pathway steps .

Q. What computational approaches predict the bioactivity of this compound?

Methodological Answer:

  • In silico screening : Use platforms like Way2Drug to calculate Pa (probability of activity) and Pi (probability of inactivity) based on structural fingerprints. A Pa >0.7 suggests significant anticancer or anti-inflammatory potential .
  • Molecular docking : Simulate interactions with targets (e.g., COX-2, NF-κB) using AutoDock Vina. Focus on hydrogen bonding with hydroxyl groups and π-π stacking with flavonoid cores .

Q. How are contradictory data on glycosylation site specificity resolved?

Methodological Answer:

  • Isomer-specific assays : Use enzymatic hydrolysis (e.g., β-glucosidase vs. α-rhamnosidase) to cleave specific glycosidic bonds, followed by LC-MS to map substituent positions .
  • Isotopic labeling : Incubate plants with ¹³C-labeled glucose/rhamnose to track incorporation into 3- vs. 7-positions via NMR .

Q. What experimental designs assess the synergy of this compound with other flavonoids?

Methodological Answer:

  • Combinatorial screening : Use fractional inhibitory concentration (FIC) index assays in cell models (e.g., cancer lines) to evaluate additive/synergistic effects with quercetin or luteolin .
  • Metabolomic profiling : UPLC-QTOF-MS quantifies changes in secondary metabolites (e.g., increased kaempferol aglycone) under co-treatment conditions .

Q. How is enzyme specificity for this compound biosynthesis validated?

Methodological Answer:

  • Substrate scope testing : Incubate recombinant UGTs with flavonoid aglycones (e.g., quercetin, myricetin) and UDP-sugars. LC-MS/MS identifies products; UGT89C1 shows strict specificity for 7-O-rhamnosylation of 3-O-glycosylated kaempferol .
  • Kinetic analysis : Determine Km and kcat values for UDP-rhamnose vs. UDP-glucose to quantify sugar donor preference .

Q. What methodologies address low bioavailability in in vivo studies?

Methodological Answer:

  • Formulation optimization : Use solubilizing agents (e.g., 5% DMSO + 30% PEG300) to enhance dissolution. Validate stability via dynamic light scattering (DLS) .
  • Pharmacokinetic (PK) studies : Administer IV/PO doses in rodents, then quantify plasma/tissue levels via LC-MS/MS. Adjust dosing regimens based on half-life (t½) and AUC .

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